1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide
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Overview
Description
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.1396 g/mol This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide typically involves the reaction of pyrrole derivatives with appropriate brominating agents. One common method involves the bromination of 2,5-dihydro-3-(4-methylphenyl)pyrrole using hydrobromic acid or other brominating reagents under controlled conditions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial production methods may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and efficient production rates. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic substitution reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to modulation of cellular processes. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
1H-Pyrrole, 2,5-dihydro-3-(4-methylphenyl)-, hydrobromide can be compared with other similar compounds, such as:
1H-Pyrrole, 2,5-dihydro-3-methyl-1-[(4-methylphenyl)sulfonyl]-: This compound has a similar pyrrole core structure but differs in the presence of a sulfonyl group instead of a bromine atom.
1H-Pyrrole, 2,5-dihydro-3-(4-methoxyphenyl)-: This compound features a methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt form, which can affect its solubility, stability, and reactivity.
Properties
CAS No. |
97382-84-8 |
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Molecular Formula |
C11H14BrN |
Molecular Weight |
240.14 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide |
InChI |
InChI=1S/C11H13N.BrH/c1-9-2-4-10(5-3-9)11-6-7-12-8-11;/h2-6,12H,7-8H2,1H3;1H |
InChI Key |
SUTSLVRHQCMQES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCNC2.Br |
Origin of Product |
United States |
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